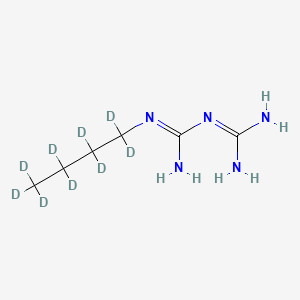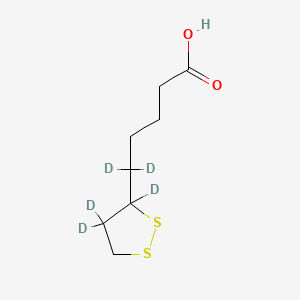
3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a specialty product for proteomics research . It has a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 .
Synthesis Analysis
5′-O-(4,4′-Dimethoxytrityl)thymidine may be used in the stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .Molecular Structure Analysis
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine contains a total of 75 bonds; 44 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 urea (-thio) derivative, 1 imide (-thio), 2 ether (aliphatic), 2 ether (aromatic), and 1 Oxolane .Chemical Reactions Analysis
The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 . It is soluble in dichloromethane .Aplicaciones Científicas De Investigación
Antiviral Research
This compound is used in the synthesis of analogs that can act as antiviral agents. By incorporating into viral DNA, these analogs can inhibit viral replication. This is particularly useful in the study of viruses like HIV, where researchers are constantly looking for new therapeutic strategies .
Cancer Research
Modified nucleosides like this one are often used in cancer research to understand cellular processes such as DNA replication and repair. They can be used to create analogs that interfere with the proliferation of cancer cells .
Proteomics
In proteomics, this compound is utilized as a specialty product. It helps in the identification and quantification of proteins and their modifications, which is crucial for understanding the complex biological processes in health and disease .
Oligonucleotide Synthesis
The compound is instrumental in the stereoselective synthesis of oligodeoxynucleotides. These synthetic strands of DNA can be designed to bind to specific sequences, which is valuable for genetic studies and therapeutic applications .
Drug Development
Researchers use this compound in the early stages of drug development. Its structural modifications can lead to the creation of new drugs with improved efficacy and reduced side effects .
Diagnostic Research
In diagnostic research, this compound can be used to create probes that bind to specific DNA sequences. These probes can then be used to detect the presence of certain genes or mutations, aiding in the diagnosis of genetic disorders .
Biochemical Studies
The compound serves as a tool in biochemical studies to understand the mechanisms of enzyme action, particularly those involved in nucleic acid metabolism. This can provide insights into how enzymes can be modulated for therapeutic purposes .
Molecular Biology Research
It is also used in molecular biology research to study DNA-protein interactions, chromatin structure, and gene expression. These studies are fundamental to our understanding of cellular function and regulation .
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWGIYQONVUVCS-UPRLRBBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747490 |
Source


|
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine | |
CAS RN |
290371-78-7 |
Source


|
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)


![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)